molecular formula C13H13NO3 B14495216 3-Hydroxy-1-(4-methoxyphenyl)-2-methylpyridin-4(1H)-one CAS No. 64648-68-6

3-Hydroxy-1-(4-methoxyphenyl)-2-methylpyridin-4(1H)-one

Katalognummer: B14495216
CAS-Nummer: 64648-68-6
Molekulargewicht: 231.25 g/mol
InChI-Schlüssel: ACFKVGYFOLUBFX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Hydroxy-1-(4-methoxyphenyl)-2-methylpyridin-4(1H)-one is a chemical compound with a unique structure that combines a pyridinone ring with a methoxyphenyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hydroxy-1-(4-methoxyphenyl)-2-methylpyridin-4(1H)-one typically involves the reaction of 4-methoxybenzaldehyde with 2-methyl-3-hydroxypyridine under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol. The mixture is heated to reflux for several hours, followed by cooling and crystallization to obtain the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

3-Hydroxy-1-(4-methoxyphenyl)-2-methylpyridin-4(1H)-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The compound can be reduced to form a dihydropyridinone derivative.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens and nucleophiles are employed for substitution reactions.

Major Products Formed

    Oxidation: Formation of 3-oxo-1-(4-methoxyphenyl)-2-methylpyridin-4(1H)-one.

    Reduction: Formation of 3-hydroxy-1-(4-methoxyphenyl)-2-methyl-1,4-dihydropyridin-4-one.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Wissenschaftliche Forschungsanwendungen

3-Hydroxy-1-(4-methoxyphenyl)-2-methylpyridin-4(1H)-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 3-Hydroxy-1-(4-methoxyphenyl)-2-methylpyridin-4(1H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, leading to therapeutic effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 4-Hydroxy-3-methoxyphenylacetone
  • 3-Hydroxy-4-methoxybenzaldehyde
  • 3-Hydroxy-6-(3-methoxyphenyl)pyridazine-4-carboxylic acid

Uniqueness

3-Hydroxy-1-(4-methoxyphenyl)-2-methylpyridin-4(1H)-one is unique due to its specific combination of functional groups and structural features

Eigenschaften

CAS-Nummer

64648-68-6

Molekularformel

C13H13NO3

Molekulargewicht

231.25 g/mol

IUPAC-Name

3-hydroxy-1-(4-methoxyphenyl)-2-methylpyridin-4-one

InChI

InChI=1S/C13H13NO3/c1-9-13(16)12(15)7-8-14(9)10-3-5-11(17-2)6-4-10/h3-8,16H,1-2H3

InChI-Schlüssel

ACFKVGYFOLUBFX-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(C(=O)C=CN1C2=CC=C(C=C2)OC)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.